![molecular formula C10H15NO2 B3171861 4-(2-Methoxyethoxy)-2-methylaniline CAS No. 946699-35-0](/img/structure/B3171861.png)
4-(2-Methoxyethoxy)-2-methylaniline
Overview
Description
4-(2-Methoxyethoxy)-2-methylaniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the aniline ring is substituted with a methoxyethoxy group and a methyl group
Mechanism of Action
Target of Action
It is structurally similar to 4-(2-methoxyethoxy)-6-methylpyrimidin-2-amine, which targets the heat shock protein hsp 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and protecting cells from stress.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, leading to changes in the protein’s function and downstream cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various cellular processes, including signal transduction and cell proliferation .
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, metabolism by liver enzymes, and excretion through renal pathways .
Result of Action
Based on its structural similarity to other compounds, it may influence cellular processes such as cell proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Methoxyethoxy)-2-methylaniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-2-methylaniline typically involves the reaction of 2-methylaniline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. The reaction mixture is heated to a temperature range of 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet. This method also reduces the risk of side reactions and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Scientific Research Applications
4-(2-Methoxyethoxy)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A related compound with similar structural features but different functional groups.
4-(2-Methoxyethoxy)-benzaldehyde: Another compound with a methoxyethoxy group but different core structure.
2-(2-Methoxyethoxy)ethanol: A glycol ether with similar properties but different applications.
Uniqueness
4-(2-Methoxyethoxy)-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
Overview
4-(2-Methoxyethoxy)-2-methylaniline, also known by its CAS number 946699-35-0, is an organic compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This compound is a derivative of aniline characterized by a methoxyethoxy group and a methyl group on the aromatic ring. Its molecular formula is .
The biological activity of this compound is primarily linked to its structural similarity with other biologically active compounds. It is suggested that it may interact with specific proteins, such as heat shock protein hsp 90-alpha, which plays a crucial role in cellular stress responses and protein folding . The compound's effects on cellular processes can be summarized as follows:
- Target Interaction : Likely binds to proteins influencing their function.
- Biochemical Pathways : May affect signal transduction, cell proliferation, and apoptosis.
- Pharmacokinetics : Expected to exhibit varied absorption and metabolism profiles similar to related compounds .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in drug development .
- Antioxidant Activity : The compound may possess antioxidant properties, which are beneficial in mitigating oxidative stress in cells .
Chemical Reactions and Stability
The compound undergoes various chemical reactions that may influence its biological activity:
Reaction Type | Description |
---|---|
Oxidation | Can form quinones or nitroso derivatives. |
Reduction | May yield amines or other reduced derivatives. |
Substitution | The aromatic ring can participate in electrophilic substitution reactions (e.g., nitration, sulfonation) . |
Environmental factors such as temperature and pH can significantly influence the stability and efficacy of the compound .
Applications in Research and Industry
This compound has several applications:
- Chemical Synthesis : Used as an intermediate for synthesizing various organic compounds, including pharmaceuticals and dyes.
- Biological Research : Investigated for its potential as a therapeutic agent due to its biological activity .
- Industrial Use : Employed in producing specialty chemicals and advanced materials .
Properties
IUPAC Name |
4-(2-methoxyethoxy)-2-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-7-9(3-4-10(8)11)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBJSXHVRKXAGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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